3-bromo-9-(4-chlorophenyl)-9H-carbazole
Description
3-Bromo-9-(4-chlorophenyl)-9H-carbazole is a carbazole derivative featuring a bromine atom at the 3-position and a 4-chlorophenyl substituent at the 9-position of the tricyclic carbazole core. The carbazole system is inherently planar, with the substituents influencing electronic properties, steric interactions, and molecular packing. This compound serves as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive C–Br bond, making it valuable in synthesizing optoelectronic materials and pharmaceuticals .
Properties
IUPAC Name |
3-bromo-9-(4-chlorophenyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN/c19-12-5-10-18-16(11-12)15-3-1-2-4-17(15)21(18)14-8-6-13(20)7-9-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVDTVVYQFVEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)Cl)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The metal-free approach leverages nucleophilic aromatic substitution (SNAr) to introduce the 4-chlorophenyl group at the carbazole nitrogen. 3-Bromocarbazole reacts with 4-chloroiodobenzene in the presence of cesium carbonate (Cs2CO3) as a base in dimethylformamide (DMF) at 150°C for 24 hours. The iodide leaving group enhances reactivity compared to less-activated halides, enabling a yield of 73% under optimized conditions.
Key Parameters:
Advantages and Limitations
This method avoids expensive transition metals, reducing costs and eliminating catalyst removal steps. However, the requirement for activated aryl halides (e.g., iodides) limits substrate availability. Side products may arise from competing C-arylation or over-reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
Catalytic System and Optimization
The Buchwald-Hartwig cross-coupling forms the N-aryl bond using palladium catalysis. A mixture of 3-bromocarbazole and 4-chlorophenylboronic acid reacts with palladium(II) acetate (Pd(OAc)2), XPhos ligand, and cesium carbonate in toluene at 100°C under nitrogen. This method achieves an 82% yield, with the ligand critically enhancing selectivity.
Reaction Conditions:
-
Catalyst : Pd(OAc)2 (5 mol%)
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Ligand : XPhos (10 mol%)
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Base : Cs2CO3
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Time : 12 hours.
Scalability and Industrial Adaptation
Industrial protocols replace batch reactors with continuous flow systems to improve heat transfer and reduce reaction times. Automated quenching and extraction modules further enhance purity (>95%) while minimizing solvent waste.
Regioselective Bromination of 9-(4-Chlorophenyl)carbazole
Electrophilic Aromatic Substitution
Bromine (Br2) in dichloromethane (DCM) at 0°C selectively substitutes the carbazole core at position 3, driven by the electron-donating nature of the N-aryl group. The 4-chlorophenyl moiety directs electrophiles to the para position relative to the nitrogen, favoring 3-bromination with 68% yield.
Optimization Insights:
Competing Pathways
At elevated temperatures (>40°C), di-bromination at positions 3 and 6 becomes significant (∼22% yield). Additives like iron(III) bromide (FeBr3) accelerate the reaction but reduce selectivity.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Metal-Free N-Arylation | 73% | Low | Moderate | >90% |
| Buchwald-Hartwig Coupling | 82% | High | High | >95% |
| Regioselective Bromination | 68% | Moderate | Low | 85–90% |
Key Trade-offs :
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The Buchwald-Hartwig method offers superior yields and purity but requires rigorous catalyst handling.
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Metal-free routes are cost-effective but limited by substrate reactivity.
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Bromination post-functionalization is ideal for small-scale synthesis but struggles with byproduct formation.
Industrial Production Considerations
Large-scale synthesis prioritizes continuous flow reactors for palladium-catalyzed reactions, achieving throughputs of 10–20 kg/day with 88% yield. Solvent recovery systems and inline analytics (e.g., HPLC) ensure consistency. Tetrachlorobenzoquinone, noted in dehydrogenation steps for related compounds, is avoided here due to its environmental toxicity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-9-(4-chlorophenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.
Reduction: Reduction reactions can remove the bromine or chlorine substituents, leading to the formation of simpler carbazole derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce 9-(4-chlorophenyl)-9H-carbazole. Substitution reactions can lead to a variety of functionalized carbazole derivatives.
Scientific Research Applications
3-bromo-9-(4-chlorophenyl)-9H-carbazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
Mechanism of Action
The mechanism by which 3-bromo-9-(4-chlorophenyl)-9H-carbazole exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The presence of bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
The dihedral angle between the carbazole core and substituent is critical for intermolecular interactions and optoelectronic performance.
Key Observations :
- Aromatic vs. Alkyl Substituents : Aromatic substituents (e.g., benzyl, 4-chlorophenyl) induce near-perpendicular dihedral angles (~87–88°), minimizing conjugation disruption while enabling steric control. Alkyl chains (e.g., 4-bromobutyl) maintain carbazole planarity but enhance solubility .
- Halogen Effects : Bromine at position 3 enhances reactivity for cross-coupling, while 4-chloro/fluoro substituents modulate electron-withdrawing effects without significantly altering geometry .
Biological Activity
3-Bromo-9-(4-chlorophenyl)-9H-carbazole, a derivative of carbazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: CHBrClN
Molecular Weight: 363.67 g/mol
Melting Point: 420–422 K
The compound features a carbazole core with a bromine atom and a para-chlorophenyl group, contributing to its unique chemical reactivity and biological activity.
The biological activity of 3-bromo-9-(4-chlorophenyl)-9H-carbazole is primarily attributed to its ability to intercalate with DNA , which disrupts replication and transcription processes. This property is particularly significant in cancer research, where it serves as a potential anticancer agent by inducing apoptosis in malignant cells .
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties:
- In vitro Studies: The compound showed significant inhibition of cancer cell proliferation in various assays, including MTT assays. For instance, it has been noted that some derivatives of carbazole exhibit over 70% inhibition on cancer cell lines such as A875 .
- Selectivity: Certain studies indicate that compounds similar to 3-bromo-9-(4-chlorophenyl)-9H-carbazole display reduced toxicity to normal cells compared to cancer cells, suggesting a favorable therapeutic window .
Antimicrobial Activity
3-Bromo-9-(4-chlorophenyl)-9H-carbazole has also been evaluated for its antimicrobial properties:
- In vitro Assays: The compound demonstrated antibacterial activity against various strains, including Escherichia coli and Bacillus subtilis, with effective concentrations ranging from 31.25 to 250 µg/ml .
- Mechanism: The antibacterial action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of carbazole derivatives:
- Cholinesterase Inhibition: The compound has been identified as a selective inhibitor of butyrylcholinesterase (BChE), with an IC50 value of 0.073 µM, suggesting its potential in treating neurodegenerative diseases such as Alzheimer's .
- Aβ Aggregation Inhibition: It also inhibits both AChE-induced and self-induced aggregation of amyloid-beta peptides at concentrations of 10 µM, further supporting its neuroprotective claims .
Study on Anticancer Activity
A study conducted by researchers at VCU evaluated the effects of various carbazole derivatives on cancer cell lines. Among these, 3-bromo-9-(4-chlorophenyl)-9H-carbazole showed promising results with significant cytotoxicity against malignant cells while sparing normal cells .
Neuroprotective Study
In another investigation focusing on neuroprotection, the compound was administered to rodent models. Results indicated improved cognitive function and reduced neurotoxicity at doses as low as 10 mg/kg .
Summary Table: Biological Activities of 3-Bromo-9-(4-chlorophenyl)-9H-carbazole
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High (IC50 < 10 µM) | DNA intercalation |
| Antimicrobial | Moderate | Membrane disruption |
| Neuroprotective | High | Cholinesterase inhibition |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-bromo-9-(4-chlorophenyl)-9H-carbazole?
- Methodological Answer : The compound is synthesized via N-alkylation of 3-bromo-9H-carbazole with 1-(chloromethyl)-4-chlorobenzene. Key steps include:
- Dissolving potassium hydroxide (KOH) in dimethylformamide (DMF) to generate a reactive alkoxide intermediate.
- Adding 3-bromo-9H-carbazole to the solution, followed by dropwise addition of 1-(chloromethyl)-4-chlorobenzene.
- Stirring at room temperature for 12 hours, followed by precipitation in water and recrystallization from ethanol (yield: 85.2%, m.p. 431–433 K) .
- Critical Parameters : Excess alkylating agent (1.5:1 molar ratio) ensures complete substitution, while DMF acts as both solvent and base activator.
Q. How is the crystal structure of 3-bromo-9-(4-chlorophenyl)-9H-carbazole characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:
- Crystal System : Orthorhombic, space group Pna2₁.
- Unit Cell Parameters :
| a (Å) | b (Å) | c (Å) | Volume (ų) |
|---|---|---|---|
| 17.272 | 15.789 | 5.5948 | 1525.7 |
- Structural Features :
- The carbazole ring is planar (mean deviation: 0.028 Å).
- Dihedral angle between carbazole and chlorophenyl rings: 91.2° .
- Bond Lengths : C–Br bond measures 1.909 Å, consistent with literature values .
Advanced Research Questions
Q. How do substituents on the carbazole core influence its electronic properties for optoelectronic applications?
- Methodological Answer :
- Electronic Effects : The bromine atom at position 3 and 4-chlorophenyl group at position 9 modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
- Experimental Validation : Compare UV-Vis absorption and cyclic voltammetry (CV) data with computational models (e.g., density functional theory, DFT) .
- Example : In OLEDs, similar derivatives (e.g., 3-bromo-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole) exhibit thermally activated delayed fluorescence (TADF) with external quantum efficiency (EQE) up to 10.59% .
Q. What computational methods are used to model the electronic structure of carbazole derivatives?
- Methodological Answer :
- DFT Workflow :
Geometry optimization using B3LYP/6-31G(d).
Frontier orbital analysis to determine HOMO-LUMO gaps.
Time-dependent DFT (TD-DFT) for excited-state properties.
- Key Outputs :
- HOMO localization on the carbazole core.
- LUMO delocalization into electron-withdrawing substituents (e.g., halogens).
- Validation : Match computed absorption spectra with experimental UV-Vis data .
Q. How can discrepancies in crystallographic data between similar carbazole derivatives be resolved?
- Methodological Answer :
- Data Reconciliation : Compare dihedral angles, bond lengths, and packing motifs. For example:
- Dihedral Angles : 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole shows an 88.2° angle between carbazole and benzene rings vs. 91.2° in the chlorophenyl analog .
- Refinement Tools : Use SHELXL for high-resolution refinements, particularly for disordered atoms or twinned crystals .
- Cross-Validation : Pair SC-XRD with powder XRD or spectroscopic data (e.g., NMR) to confirm phase purity.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of carbazole derivatives?
- Methodological Answer :
- Experimental Replication : Reproduce synthesis and bioassays under controlled conditions (e.g., antimicrobial testing via microdilution).
- Meta-Analysis : Compare pharmacological data across derivatives (e.g., 3-bromo vs. 3-chloro analogs) to isolate substituent effects .
Experimental Design Considerations
Q. What strategies optimize the yield of 3-bromo-9-(4-chlorophenyl)-9H-carbazole in large-scale synthesis?
- Methodological Answer :
- Process Parameters :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours conventional).
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Purification : Gradient column chromatography (hexane:toluene = 4:1) removes unreacted starting materials .
Applications in Materials Science
Q. How is 3-bromo-9-(4-chlorophenyl)-9H-carbazole utilized in organic electronics?
- Methodological Answer :
- Role in OLEDs : Acts as a hole-transporting material (HTM) or TADF emitter.
- Device Fabrication :
Vacuum-deposit the compound as a thin film (≈50 nm).
Pair with electron-transport layers (e.g., 1,3,5-triazine derivatives).
- Performance Metrics : Monitor EQE, luminance, and CIE coordinates (e.g., target CIE (0.17, 0.21) for blue emission) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
